molecular formula C23H34N2O2 B12364729 M1/M4 muscarinic agonist 1

M1/M4 muscarinic agonist 1

Cat. No.: B12364729
M. Wt: 370.5 g/mol
InChI Key: CXIFNIBTDFSMJP-LJQANCHMSA-N
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Description

M1/M4 muscarinic agonist 1 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cognitive function, mood regulation, and motor control. The compound has shown promise in the treatment of neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M1/M4 muscarinic agonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve selectivity for M1 and M4 receptors. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of specialized equipment for large-scale chemical reactions .

Chemical Reactions Analysis

Types of Reactions: M1/M4 muscarinic agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically intermediates that retain the core structure of this compound but with modified functional groups. These intermediates are further processed to obtain the final active compound .

Scientific Research Applications

M1/M4 muscarinic agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of muscarinic receptors. In biology, it helps elucidate the roles of M1 and M4 receptors in cellular signaling pathways. In medicine, it is being investigated for its therapeutic potential in treating neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia .

Mechanism of Action

The mechanism of action of M1/M4 muscarinic agonist 1 involves binding to the M1 and M4 muscarinic acetylcholine receptors, leading to the activation of downstream signaling pathways. These pathways include the modulation of neurotransmitter release, regulation of ion channel activity, and changes in gene expression. The compound’s effects are mediated through the activation of G proteins, which subsequently influence various intracellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to M1/M4 muscarinic agonist 1 include xanomeline, pilocarpine, and cevimeline. These compounds also target muscarinic receptors but differ in their selectivity and potency for specific receptor subtypes .

Uniqueness: this compound is unique in its high selectivity for both M1 and M4 receptors, making it a valuable tool for studying the distinct roles of these receptors in various physiological and pathological processes. Its dual selectivity also offers potential therapeutic advantages in treating disorders that involve dysregulation of both receptor subtypes .

Properties

Molecular Formula

C23H34N2O2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]propan-1-one

InChI

InChI=1S/C23H34N2O2/c1-3-22(26)25-16-23(17-25)12-9-19(15-23)24-13-10-18(11-14-24)20-7-5-6-8-21(20)27-4-2/h5-8,18-19H,3-4,9-17H2,1-2H3/t19-/m1/s1

InChI Key

CXIFNIBTDFSMJP-LJQANCHMSA-N

Isomeric SMILES

CCC(=O)N1CC2(C1)CC[C@H](C2)N3CCC(CC3)C4=CC=CC=C4OCC

Canonical SMILES

CCC(=O)N1CC2(C1)CCC(C2)N3CCC(CC3)C4=CC=CC=C4OCC

Origin of Product

United States

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